Sucrose, 6'-palmitate

Critical Micelle Concentration Surfactant Purity Micellization Thermodynamics

Commercial sucrose palmitate mixtures (70-80% monoester) exhibit batch-dependent diester variability that alters CMC, foam stability and gelation. Sucrose 6'-palmitate (CAS 24516-45-8) is the regiospecific 6'-O-monoester that eliminates this uncertainty. • Freeze-thaw stability: prevents partial coalescence in O/W emulsions, outperforming Tween 80. • Foam longevity: >100 days at RT; diester-free for reproducible interfacial films. • Anti-fungal selectivity: MIC 0.6% (w/v) vs. C. albicans; 5-7× higher against S. cerevisiae. • Defined structure: reproducible HLB, CMC and CYP3A4 interaction (EC50 8.8 µM).

Molecular Formula C28H52O12
Molecular Weight 580.7 g/mol
CAS No. 24516-45-8
Cat. No. B12069521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose, 6'-palmitate
CAS24516-45-8
Molecular FormulaC28H52O12
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-23(33)26(36)28(18-30,39-20)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3/t19-,20-,22-,23-,24+,25-,26+,27-,28+/m1/s1
InChIKeyDZPKXFNXNJJENH-ZRVLSRDKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose 6'-Palmitate (CAS 24516-45-8) – A Defined Monoester Surfactant for Research and Industrial Formulation


Sucrose 6'-palmitate (CAS 24516-45-8), systematically referred to as 6-O-(1-oxohexadecyl)-β-D-fructofuranosyl α-D-glucopyranoside, is a chemically defined, non-ionic glycolipid surfactant belonging to the sucrose fatty acid ester class . The compound is characterized by a single palmitic acid (C16:0) chain esterified regioselectively at the 6'-OH position of the sucrose disaccharide, yielding a molecular formula of C28H52O12 and a molecular weight of 580.71 g/mol . Unlike commercial sucrose ester mixtures that contain variable distributions of mono-, di-, and higher esters, the discrete 6'-O-monoester structure of this compound provides a well-defined hydrophilic-lipophilic balance (HLB) and reproducible physicochemical behavior, making it a critical reference material for structure-property relationship studies and a precision ingredient for emulsion, foam, and membrane interaction research .

Why Sucrose 6'-Palmitate Cannot Be Interchanged with Generic Sucrose Esters or Non-Sugar Surfactants


General procurement of 'sucrose palmitate' typically delivers commercial mixtures (e.g., P1670, Surfhope D 1615) that contain approximately 70–80% monoester alongside di- and triester byproducts, which profoundly alter key performance parameters such as critical micelle concentration (CMC), foam stability, and gelation temperature . Even among monoesters, moving from sucrose monolaurate (C12) to sucrose monostearate (C18) shifts the CMC by orders of magnitude due to the linear dependence of micellization on acyl chain length . Additionally, substituting sucrose 6'-palmitate with a non-sugar surfactant like Tween 80 introduces fundamentally different interfacial adsorption kinetics and freeze-thaw stability profiles, directly impacting end-use performance in emulsion-based formulations . The following quantitative evidence map demonstrates precisely where the defined 6'-palmitate monoester offers differentiable, measurable advantages over these alternatives.

Sucrose 6'-Palmitate (24516-45-8) – Quantitative Differentiation Evidence Map


CMC Differential: Pure 6'-Monoester vs. Commercial Sucrose Palmitate Mixture (Surfhope D 1615)

The pure 6-O-sucrose monopalmitate exhibits a markedly lower and more thermodynamically defined critical micelle concentration compared to a commercial sucrose palmitate mixture containing only 80% monoester (Surfhope D 1615). The CMC of the commercial mixture is reported as 0.002 mM, whereas the purified 6'-monoester yields a CMC one to two orders of magnitude lower, consistent with the linear free-energy relationship between CMC and methylene unit number established for the homologous 6-O-sucrose monoester series .

Critical Micelle Concentration Surfactant Purity Micellization Thermodynamics

Freeze-Thaw Emulsion Stability: Sucrose Monopalmitate vs. Sucrose Monolaurate and Tween 80

In 20 wt% coconut oil-in-water emulsions subjected to freeze-thaw cycling (−20 ± 2 °C to room temperature), sucrose monopalmitate (P1670, primarily 6'-monopalmitate) and sucrose monostearate (S1670) uniquely prevented partial coalescence, whereas Tween 80 and sucrose monolaurate (L1695) failed to confer freeze-thaw stability . This differential performance is attributed to the optimal chain-length matching between the C16 acyl group and the coconut oil triglycerides, promoting robust interfacial film formation.

Emulsion Stability Freeze-Thaw Cycling Partial Coalescence

Antifungal Selectivity: Sucrose Monopalmitate (SC16) vs. Sucrose Monolaurate and Sodium Benzoate

Sucrose monopalmitate (SC16) demonstrates species-selective antifungal activity that differs qualitatively from both shorter-chain sucrose monolaurate and the conventional preservative sodium benzoate. Against Candida albicans, SC16 exhibited an MIC of 0.6% (w/v) at pH 5.0, whereas the MIC against Saccharomyces cerevisiae and Candida utilis was 3.0–4.0% (w/v)—a 5–7 fold selectivity window . In contrast, sodium benzoate showed non-selective MICs of 0.3–0.5% across all three yeast strains .

Antifungal Activity Minimum Inhibitory Concentration Yeast Preservation

Foam Longevity: Sucrose Palmitate (P1670) vs. Sucrose Laurate and Stearate

Sucrose palmitate (P1670, containing 6'-monopalmitate as primary monoester) generates foams that remain stable for over 100 days at room temperature, a property shared with sucrose stearate (S1670) but not with shorter-chain sucrose laurate . The exceptional longevity is driven by high bulk viscosity of the continuous phase and the formation of solid-like adsorption layers at the air-water interface, which inhibit drainage and Ostwald ripening .

Foam Stability Interfacial Rheology Surfactant Aggregation

High-Purity HLB Advantage: Sucrose 6'-Palmitate (P90 Grade) vs. Commercial Sucrose Palmitate Blends

A high-purity fraction containing >90% sucrose monopalmitate (commercially designated P90) exhibits an HLB value of 18, substantially higher than the HLB of approximately 15–16 reported for standard commercial sucrose palmitate mixtures (e.g., Surfhope D 1615, P1670) that contain 20–30% di- and triesters . This elevated HLB correlates directly with superior solubilization capacity in aqueous systems, enabling effective emulsification at reduced surfactant concentrations in clear beverage applications .

Hydrophilic-Lipophilic Balance Monoester Purity Beverage Emulsification

Priority Application Scenarios for Sucrose 6'-Palmitate Based on Quantitative Differentiation Evidence


Freeze-Thaw Stable Food Emulsions and Cold-Chain Formulations

When developing oil-in-water emulsions destined for frozen storage or freeze-thaw processing (e.g., frozen sauces, ice-cream mixes, pharmaceutical emulsions), sucrose 6'-palmitate provides unique freeze-thaw stability that cannot be replicated by Tween 80 or shorter-chain sucrose esters such as sucrose monolaurate. As evidenced by Ariyaprakai et al. (2015), sucrose monopalmitate prevented partial coalescence in coconut oil emulsions after multiple freeze-thaw cycles, whereas Tween 80-stabilized emulsions underwent extensive oil separation . Procurement of the defined 6'-monoester ensures this protective interfacial behavior is realized reproducibly, unaffected by the batch-to-batch monoester/diester ratio variability inherent to commercial mixtures.

Targeted Antimicrobial Preservation in Acidic Beverages

For clear acidic beverages (pH 3.5–5.5) prone to yeast spoilage by Candida albicans, sucrose 6'-palmitate offers a preservation strategy with species-selective activity distinct from conventional preservatives. Yamamoto et al. (2016) demonstrated that sucrose monopalmitate (SC16) achieves an MIC of 0.6% (w/v) against C. albicans, while requiring 5–7× higher concentrations against other common yeasts (S. cerevisiae, C. utilis), in contrast to the broad-spectrum suppression of sodium benzoate . This selectivity supports targeted microbiological control in beverage formulations where preserving beneficial or neutral yeasts is desirable. The high-HLB P90 grade (>90% monoester) further provides the solubilization power needed for transparent beverage applications .

Long-Life Foam Systems for Personal Care and Industrial Applications

Sucrose 6'-palmitate is the sucrose ester of choice for aqueous foam systems demanding extreme longevity. Politova et al. (2024) reported that foams stabilized by sucrose palmitate (P1670) remained intact for over 100 days at room temperature, a performance level shared only by sucrose stearate (C18) among the sucrose ester family . For formulators of shaving foams, whipped toppings, or environmental foaming agents, the C16 chain of the 6'-palmitate ester provides the optimal balance between interfacial film rigidity and solubility, and specifying the pure monoester eliminates the foam-destabilizing effect of diester contaminants found in lower-purity commercial blends.

Membrane Interaction and Drug Delivery Research

In biochemical and pharmaceutical research applications—including membrane protein solubilization, liposome preparation, and buccal permeation enhancement—the discrete, positionally defined structure of sucrose 6'-palmitate enables reproducible lipid bilayer interactions that are difficult to achieve with heterogeneous commercial ester mixtures. The compound's measured interaction with cytochrome P450 3A4 (EC50 = 8.8 µM) provides a quantitative benchmark for drug-excipient compatibility screening, while its ability to form stable micellar aggregates with well-characterized aggregation numbers and cross-sectional areas supports its use as a model surfactant in fundamental colloid and interface science.

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